2-O-Methyl-beta-D-xylopyranose
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Overview
Description
2-O-Methyl-beta-D-xylopyranose: is a methylated derivative of beta-D-xylopyranose, a sugar molecule that is part of the hemicellulose component of plant cell walls. This compound is characterized by the presence of a methyl group at the second carbon position of the xylopyranose ring. It is a rare sugar in mammalian cells but is widely distributed in the plant kingdom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-beta-D-xylopyranose typically involves the methylation of beta-D-xylopyranose. This can be achieved through chemical pathways using methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the methylation process. These methods are advantageous due to their specificity and mild reaction conditions, which can lead to higher yields and fewer by-products .
Chemical Reactions Analysis
Types of Reactions: 2-O-Methyl-beta-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-O-Methyl-beta-D-xylopyranose has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of methylated sugars.
Biology: It serves as a substrate in enzymatic studies to understand the specificity and mechanism of glycosidases.
Medicine: The compound is investigated for its potential role in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-O-Methyl-beta-D-xylopyranose involves its interaction with specific enzymes and receptors in biological systems. The methyl group at the second carbon position can influence the binding affinity and specificity of the compound towards its molecular targets. This can affect various biochemical pathways, including those involved in carbohydrate metabolism and cell signaling .
Comparison with Similar Compounds
Beta-D-xylopyranose: The parent compound without the methyl group.
2-Naphthyl-beta-D-xylopyranoside: A derivative with a naphthyl group at the anomeric position.
3-C-Methyl-beta-D-xylopyranoside: A compound with a methyl group at the third carbon position.
Uniqueness: 2-O-Methyl-beta-D-xylopyranose is unique due to the specific placement of the methyl group, which can significantly alter its chemical reactivity and biological interactions compared to its non-methylated counterpart and other derivatives .
Properties
CAS No. |
18652-95-4 |
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Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-3-methoxyoxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O5/c1-10-5-4(8)3(7)2-11-6(5)9/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChI Key |
UAXFCDNRLADBDZ-JGWLITMVSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H](CO[C@H]1O)O)O |
Canonical SMILES |
COC1C(C(COC1O)O)O |
Origin of Product |
United States |
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